

Application of Crinamine in a Zebrafish Embryo Angiogenesis Model

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Compound of Interest

Compound Name: *Crinamine*

Cat. No.: *B1198835*

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Introduction

Crinamine, a crinine-type alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated significant potential as an anti-cancer agent.[1] One of its key mechanisms of action is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] The zebrafish (*Danio rerio*) embryo has emerged as a powerful in vivo model for studying angiogenesis due to its genetic tractability, optical clarity, and rapid development.[4][5] This document provides detailed application notes and protocols for utilizing the zebrafish embryo model to evaluate the anti-angiogenic properties of **Crinamine**.

Mechanism of Action

Crinamine exerts its anti-angiogenic effects through a multi-targeted mechanism. It has been shown to inhibit the secretion of Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor, from cancer cells.[2][6] Furthermore, **Crinamine** can downregulate the expression of several key cancer-related genes, including AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA, which are involved in cell proliferation, survival, and migration.[2] Studies have also indicated that **Crinamine** can inhibit the activity of Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that plays a crucial role in the cellular response to hypoxia and is a major regulator of angiogenesis through the transcriptional activation of VEGF.[7]

Data Presentation

The anti-angiogenic activity of **Crinamine** has been quantified in zebrafish embryos by assessing its impact on the development of subintestinal vessels (SIVs). The following table summarizes the dose-dependent inhibitory effect of **Crinamine** on SIV formation.

Crinamine Concentration (μ M)	Mean Number of SIVs (\pm SD)	Mean Area of SIVs (pixels \pm SD)
0 (DMSO control)	8.5 \pm 1.5	12000 \pm 2000
1.25	6.0 \pm 1.0	8000 \pm 1500
2.5	4.0 \pm 0.8	5000 \pm 1000
5	2.5 \pm 0.5	3000 \pm 800

Data is representative and compiled from published studies for illustrative purposes.[\[6\]](#)

Experimental Protocols

Zebrafish Husbandry and Embryo Collection

- Maintain adult zebrafish (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP) transgenic lines expressing green fluorescent protein in endothelial cells) in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.[\[4\]](#)[\[8\]](#)
- Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryo collection.
- Collect freshly fertilized eggs within 30 minutes of the light cycle turning on.
- Wash the embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) and remove any unfertilized or dead embryos.
- Incubate the embryos at 28.5°C in E3 medium.

Crinamine Treatment

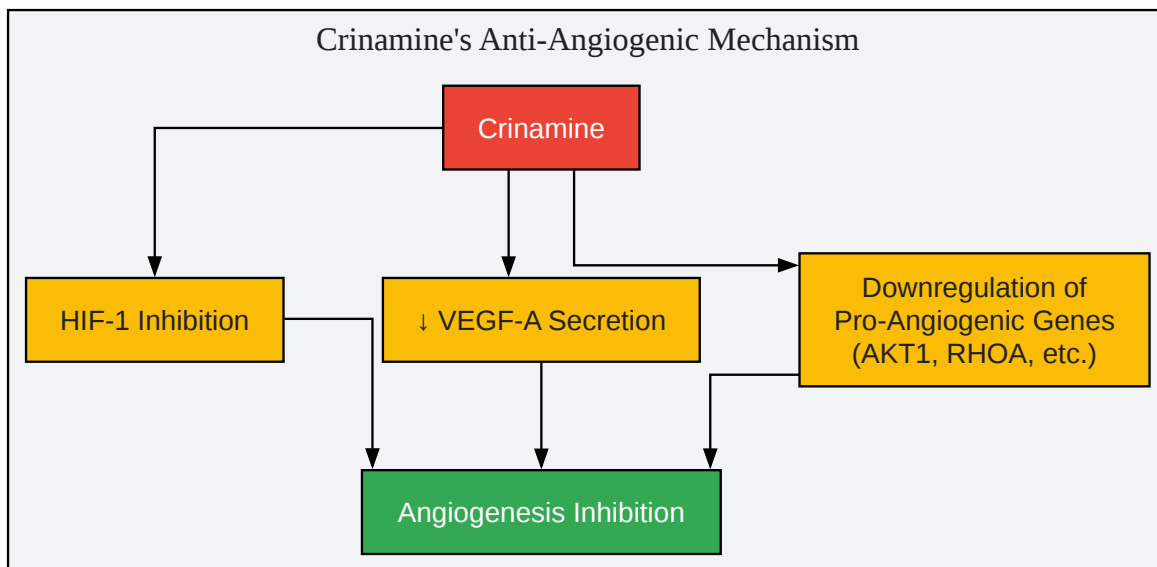
- Prepare a stock solution of **Crinamine** in dimethyl sulfoxide (DMSO).

- At 24 hours post-fertilization (hpf), dechorionate the embryos using fine forceps.
- Randomly distribute the dechorionated embryos into the wells of a 96-well plate, with one embryo per well, containing 100 μ L of E3 medium.
- Add **Crinamine** to the E3 medium at the desired final concentrations (e.g., 1.25, 2.5, and 5 μ M). Include a DMSO vehicle control group (final DMSO concentration should be less than 0.1%).
- Incubate the embryos at 28.5°C for the desired treatment period (e.g., 48 hours).

Imaging and Quantification of Angiogenesis

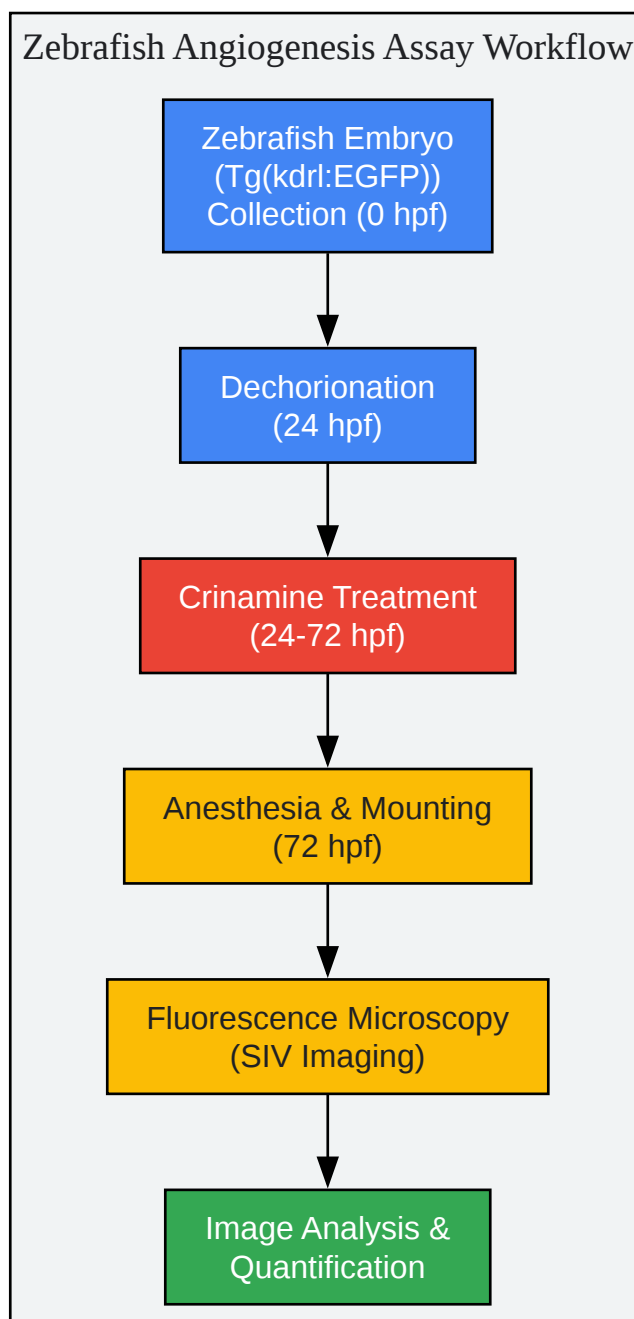
- At 72 hpf, anesthetize the embryos by adding 0.016% tricaine (MS-222) to the E3 medium.
- Mount the embryos laterally in a drop of 3% methylcellulose on a glass slide or in a 96-well optical bottom plate.
- Capture fluorescent images of the subintestinal vessel plexus using a fluorescence microscope.[3][9]
- Quantify the extent of angiogenesis by measuring the total length and number of branches of the SIVs using image analysis software such as ImageJ or AngioQuant.[9] Alternatively, automated imaging and analysis platforms can be utilized for high-throughput screening.[4]
- Statistical analysis: Perform statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the control group.

Visualizations



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Caption: **Crinamine's** multi-targeted inhibition of angiogenesis.



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Caption: Experimental workflow for the zebrafish angiogenesis assay.

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